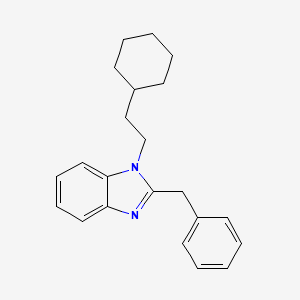![molecular formula C29H23NO5 B11474819 7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B11474819.png)
7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is a complex organic compound that belongs to the class of chromenoquinolinones. This compound is characterized by its fused ring structure, which includes a chromene and quinoline moiety. The presence of the 3,4,5-trimethoxyphenyl group adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can be achieved through various methods. One common approach involves the Friedländer reaction, which is a condensation reaction between an aromatic aldehyde and an amine in the presence of a catalyst. For instance, the coupling of 4-hydroxycoumarins and 2-aminobenzyl alcohols in the presence of acetic acid and oxygen as an oxidant can yield chromenoquinolinones . Another method involves the use of iodine, Lewis acids, or ionic liquids as catalysts for the coupling of 4-hydroxycoumarins, anilines, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry approaches, such as metal-free and solvent-free reactions, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the aromatic rings.
Scientific Research Applications
7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one involves its interaction with various molecular targets. The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell division, protein folding, and redox regulation, respectively . By binding to these targets, the compound can disrupt cellular processes and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Chromeno[4,3-b]pyridin-5-one: This compound shares a similar fused ring structure and exhibits antifungal activity.
Chromeno[4,3-b]quinolin-6-one: This compound is structurally similar and is used as a fluorescent sensor and bioactive molecule.
Uniqueness
7-(3,4,5-trimethoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which enhances its biological activity and specificity. This moiety allows the compound to interact with a broader range of molecular targets and exhibit diverse bioactivities .
Properties
Molecular Formula |
C29H23NO5 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
13-(3,4,5-trimethoxyphenyl)-10-oxa-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,15,17,19,21-nonaen-11-one |
InChI |
InChI=1S/C29H23NO5/c1-32-22-14-17(15-23(33-2)28(22)34-3)24-25-18-9-5-4-8-16(18)12-13-20(25)30-27-19-10-6-7-11-21(19)35-29(31)26(24)27/h4-15,24,30H,1-3H3 |
InChI Key |
JDDGPUYDQPTGIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C=CC4=CC=CC=C43)NC5=C2C(=O)OC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11474740.png)
![3-[(3,4-Dimethoxyphenyl)carbonyl]cyclopropane-1,1,2,2-tetracarbonitrile](/img/structure/B11474741.png)
![13-(furan-2-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11474749.png)

![[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11474758.png)
![ethyl 5-{[6-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-4,7-dimethoxy-1,3-benzodioxol-5-yl]methyl}-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11474763.png)
![8-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11474775.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11474778.png)
![N-(4-methoxyphenyl)-3-methyl-6-oxo-4-(thiophen-3-yl)-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11474791.png)

![6-ethyl-8-(2-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11474805.png)
![3-(4-Chlorophenyl)-5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11474813.png)
![N-[2-(benzyloxy)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3,3,3-trifluoro-2-(trifluoromethyl)propanamide](/img/structure/B11474824.png)
![Ethyl 5-({[2-(pyridin-4-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11474828.png)
